II-B08

SHP2 inhibition IC50 enzymatic assay

Researchers studying SHP2 signaling require inhibitors with fully characterized selectivity to avoid confounding off-target effects. II-B08 (PTP Inhibitor XXXI) provides a well-defined selectivity profile (2.6- to >9-fold over 11 PTPs including SHP1, PTP1B, CD45), enabling unambiguous dissection of SHP2-specific pathways. • Enzymatic IC50: 5.5 µM; reversible, non-competitive (Ki=5.2 µM) • Cellular efficacy: 5-75 µM; in vivo antitumor activity in H1975 xenografts (100 mg/kg i.p.) • ≥98% HPLC purity; batch-specific COA; global shipping

Molecular Formula C33H27N5O4
Molecular Weight 557.6 g/mol
Cat. No. B1674430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameII-B08
Synonyms3-(1-(3-(biphenyl-4-ylamino)-3-oxopropyl)-1H-1,2,3-triazol-4-yl)-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid
II-B08 compound
Molecular FormulaC33H27N5O4
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C(=C1C3=CC=CC=C3)C4=CN(N=N4)CCC(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O)O
InChIInChI=1S/C33H27N5O4/c1-37-28-19-29(39)26(33(41)42)18-25(28)31(32(37)23-10-6-3-7-11-23)27-20-38(36-35-27)17-16-30(40)34-24-14-12-22(13-15-24)21-8-4-2-5-9-21/h2-15,18-20,39H,16-17H2,1H3,(H,34,40)(H,41,42)
InChIKeyRATFAFAWIWHLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid: Baseline PTP Inhibitor Profile & Key Identifiers


3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid, commonly designated II-B08 or PTP Inhibitor XXXI, is a cell-permeable indolo-salicylic acid derivative that functions as a reversible, non-competitive inhibitor of the SHP2 (PTPN11) catalytic domain . It is structurally defined by a hydroxyindole carboxylic acid core linked via a 1,2,3-triazole spacer to a biphenyl-4-ylamino-3-oxopropyl moiety, a configuration that confers its distinctive pharmacological profile [1]. The compound is commercially available as a research reagent for studying protein tyrosine phosphatase (PTP) signaling pathways.

II-B08 (3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid): Why In-Class PTP Inhibitors Cannot Be Substituted Without Quantitative Evidence


Although numerous small-molecule inhibitors targeting the SHP2 phosphatase have been developed, they exhibit profound differences in potency, selectivity, mechanism of action, and off-target liabilities that preclude simple substitution. Active-site inhibitors like II-B08, 11a-1, and GS-493 differ markedly in their IC50 values for SHP2 and in their selectivity windows against related phosphatases, while allosteric inhibitors such as SHP099, TNO155, and RMC-4550 engage entirely distinct binding pockets and exhibit divergent cellular and in vivo pharmacological behaviors [1]. Furthermore, as demonstrated by direct comparative studies, certain active-site SHP2 inhibitors, including II-B08 and 11a-1, exert differential off-target effects on receptor tyrosine kinases such as PDGFRβ depending on cellular context, underscoring that even structurally related congeners cannot be assumed to behave identically in experimental systems [2]. The quantitative evidence presented below delineates precisely where II-B08 diverges from its closest comparators, enabling informed selection for specific scientific applications.

Quantitative Differentiation of II-B08 (3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid) vs. SHP2 Inhibitor Comparators


SHP2 Potency vs. 11a-1: IC50 Comparison from Enzymatic Assays

In a direct enzymatic assay measuring SHP2-catalyzed pNPP hydrolysis, II-B08 exhibits an IC50 of 5.5 µM, whereas the structurally related hydroxyindole carboxylic acid derivative 11a-1 demonstrates an IC50 of 200 nM (0.2 µM), representing a ~27.5-fold higher potency for 11a-1 under comparable conditions [1]. This quantitative difference underscores that II-B08, while less potent than 11a-1 in isolated enzyme assays, may be preferred in contexts where partial or graded SHP2 inhibition is desired, or where the distinct selectivity profile of II-B08 (see below) is paramount.

SHP2 inhibition IC50 enzymatic assay

Selectivity Profile: II-B08 vs. PTP1B, SHP1, FAP1, Lyp, CD45, and LMWPTP

II-B08 demonstrates a defined selectivity window against a panel of mammalian protein tyrosine phosphatases. In comparative enzymatic assays, II-B08 inhibits SHP2 with an IC50 of 5.5 µM, while exhibiting 2.6- to 5.7-fold lower potency against PTP1B (IC50 = 14.3 µM), SHP1 (15.7 µM), FAP1 (20.3 µM), Lyp (25.0 µM), CD45 (30.0 µM), and LMWPTP (31.1 µM), and >9-fold lower potency against Cdc14A, HePTP, LAR, PTPα, and VHR (all IC50 >50 µM) . This quantifiable selectivity profile enables experimental designs where SHP2 inhibition can be distinguished from off-target PTP effects.

PTP selectivity SHP2 off-target inhibition

Off-Target Effects on PDGFRβ: II-B08 vs. GS-493 and 11a-1

A head-to-head comparative study evaluating off-target inhibition of PDGFRβ signaling revealed that GS-493 inhibits purified human PDGFRβ and SRC in vitro, whereas PDGFRβ inhibition by II-B08 and 11a-1 occurs exclusively in the cellular context, not in cell-free kinase assays [1]. This contextual off-target profile differentiates II-B08 from GS-493, which exhibits direct kinase inhibition in vitro, and indicates that II-B08's cellular effects on PDGFRβ may be indirect or require the intact cellular milieu.

off-target effects PDGFRβ receptor tyrosine kinase

In Vivo Efficacy: II-B08 vs. Vehicle Control in H1975 Xenograft Model

In an H1975 non-small cell lung cancer (NSCLC) xenograft model harboring the EGFR T790M/L858R double mutation, daily intraperitoneal administration of II-B08 at 100 mg/kg produced marked suppression of tumor growth compared to vehicle-treated controls [1]. This in vivo antitumor activity establishes a baseline efficacy benchmark for II-B08 as a single agent, providing a reference point for comparing its activity against other SHP2 inhibitors or combination regimens in future studies.

xenograft in vivo efficacy NSCLC

Allosteric vs. Active-Site Inhibition: II-B08 Compared to SHP099, TNO155, and RMC4550

II-B08 is an active-site inhibitor that binds directly to the SHP2 catalytic domain, whereas SHP099, TNO155, and RMC4550 are allosteric inhibitors that stabilize SHP2 in an auto-inhibited closed conformation by binding at the interface of the N-SH2, C-SH2, and phosphatase domains [1]. This fundamental mechanistic distinction results in divergent pharmacological properties: allosteric inhibitors generally exhibit higher potency (IC50 values of 0.071 µM for SHP099, 0.011 µM for TNO155, and sub-micromolar for RMC4550 in biochemical assays) and distinct resistance profiles compared to active-site inhibitors like II-B08 [1].

allosteric inhibitor active-site inhibitor binding mechanism

Comparative Cellular Potency in OSCC Panel: II-B08 vs. SHP099, TNO155, RMC4550

In a panel of 21 oral squamous cell carcinoma (OSCC) cell lines evaluated by MTT viability assay, the allosteric SHP2 inhibitors TNO155 and RMC4550 exhibited substantially lower IC50 ranges (0.39–211.1 µM and 0.261–20.9 µM, respectively) compared to SHP099 (3.822–34.0 µM) [1]. While II-B08 was not directly tested in this specific panel, its reported cellular activity in hematopoietic progenitor proliferation assays (effective concentration 5–75 µM) and its biochemical IC50 of 5.5 µM place it in a potency range closer to SHP099 than to TNO155/RMC4550 in cellular contexts . This class-level inference suggests that II-B08 may exhibit intermediate cellular efficacy, potentially suitable for systems where extreme potency is not required or where the active-site mechanism offers distinct advantages.

cellular IC50 OSCC cancer cell lines

Optimal Research Application Scenarios for II-B08 (3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid)


Differentiation of SHP2 from Other PTPs in Cellular Signaling Studies

Given its defined selectivity profile (2.6- to >9-fold over PTP1B, SHP1, FAP1, Lyp, CD45, LMWPTP, Cdc14A, HePTP, LAR, PTPα, and VHR) , II-B08 is optimally employed in experiments requiring selective inhibition of SHP2 with a quantifiable margin over related phosphatases. This makes it particularly suitable for dissecting SHP2-specific contributions to growth factor signaling, hematopoietic progenitor proliferation, or oncogenic pathways where off-target PTP inhibition would confound interpretation. Researchers should use concentrations between 5–30 µM to achieve SHP2-selective inhibition while minimizing effects on other PTPs.

In Vivo Preclinical Studies of EGFR Inhibitor-Resistant NSCLC

II-B08 has demonstrated in vivo antitumor activity in H1975 xenograft models harboring EGFR T790M/L858R mutations, validating its utility for preclinical studies of SHP2 inhibition in drug-resistant lung cancer [1]. Daily intraperitoneal dosing at 100 mg/kg effectively suppresses tumor growth, establishing a baseline regimen for monotherapy or combination studies. This application is particularly relevant for researchers exploring SHP2 as a therapeutic target in RTK-driven cancers resistant to first-line kinase inhibitors.

Investigating Context-Dependent Off-Target Effects on PDGFRβ

Unlike GS-493, which directly inhibits purified PDGFRβ and SRC kinases in vitro, II-B08 affects PDGFRβ signaling only in intact cellular systems [2]. This property makes II-B08 a valuable tool for studies aimed at distinguishing direct kinase inhibition from indirect, cell-context-dependent effects on receptor tyrosine kinases. Researchers comparing active-site SHP2 inhibitors should utilize II-B08 and 11a-1 as representatives of compounds with cellular-context-restricted off-target profiles, contrasting with GS-493 which exhibits direct in vitro kinase inhibition.

Dose-Response Studies Requiring Moderate Potency SHP2 Inhibition

With an enzymatic IC50 of 5.5 µM, II-B08 offers a moderate potency profile compared to the highly potent allosteric inhibitors TNO155 (0.011 µM) and SHP099 (0.071 µM) [3]. This makes II-B08 particularly suited for dose-response experiments where partial or graded SHP2 inhibition is desired, such as studies examining the relationship between SHP2 activity and downstream ERK1/2 phosphorylation thresholds, or when evaluating combination therapies where complete pathway blockade would obscure synergistic effects. Effective cellular concentrations range from 5 to 75 µM, providing a broad dynamic range for titration experiments .

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